3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
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Overview
Description
3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This compound features a bromine atom at the 3-position, an iodine atom at the 6-position, and a trifluoromethyl group at the 8-position on the imidazo[1,2-a]pyridine ring, with an ethyl ester group attached to the carboxylic acid at the 2-position. Its intricate structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester typically involves multi-step organic reactions[_{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). One common approach is the cyclization of appropriate precursors, such as halogenated pyridines, under specific conditions[{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo1,2-a .... The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the imidazo[1,2-a]pyridine core[{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a .... Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different halogenated or alkylated derivatives.
Scientific Research Applications
This compound has found applications in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of more complex molecules and in the study of biological systems.
Chemistry: It serves as a building block for the synthesis of other heterocyclic compounds and pharmaceuticals[_{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo1,2-a .... Biology: It can be used as a probe in biological studies to understand cellular processes and interactions[{{{CITATION{{{3{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1). Medicine: {{{CITATION{{{_4{Recent developments of imidazo[1,2- a ]pyridine analogues as ...](https://pubs.rsc.org/en/content/articlehtml/2023/md/d3md00019b). Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Uniqueness: 3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester stands out due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity compared to its counterparts.
This compound's unique combination of functional groups and its potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications continue to be explored, contributing to advancements in chemistry, biology, and medicine.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
ethyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3IN2O2/c1-2-20-10(19)7-8(12)18-4-5(16)3-6(9(18)17-7)11(13,14)15/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVGPMKPXMHKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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